molecular formula C15H21FN2O B10967376 2-ethyl-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxamide

2-ethyl-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B10967376
M. Wt: 264.34 g/mol
InChI Key: HTZOMWNIXNSFJW-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and a carboxamide group attached to a 3-fluoro-4-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using carboxylic acid derivatives like acyl chlorides or anhydrides.

    Substitution with 3-fluoro-4-methylphenyl Group: The final step involves the substitution reaction where the piperidine derivative is reacted with 3-fluoro-4-methylphenyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 2-ethyl-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxylic acid.

    Reduction: Formation of 2-ethyl-N-(3-fluoro-4-methylphenyl)piperidine-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-ethyl-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The piperidine ring and the carboxamide group are key functional groups that enable binding to proteins or enzymes, potentially modulating their activity. The fluorine atom on the aromatic ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide
  • 2-ethyl-N-(3-bromo-4-methylphenyl)piperidine-1-carboxamide
  • 2-ethyl-N-(3-iodo-4-methylphenyl)piperidine-1-carboxamide

Uniqueness

Compared to its analogs, 2-ethyl-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique characteristics

Properties

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

2-ethyl-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C15H21FN2O/c1-3-13-6-4-5-9-18(13)15(19)17-12-8-7-11(2)14(16)10-12/h7-8,10,13H,3-6,9H2,1-2H3,(H,17,19)

InChI Key

HTZOMWNIXNSFJW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)F

Origin of Product

United States

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